molecular formula C24H24N2O2 B10893870 N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-phenylbutanehydrazide

N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-phenylbutanehydrazide

Cat. No.: B10893870
M. Wt: 372.5 g/mol
InChI Key: SUSGDIYCEMMTOZ-KOEQRZSOSA-N
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Description

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-phenylbutanehydrazide is an organic compound with a complex structure that includes a benzyloxy group, a phenyl group, and a butanehydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-phenylbutanehydrazide typically involves the condensation of 4-(benzyloxy)benzaldehyde with 2-phenylbutanehydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-phenylbutanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The benzyloxy and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxybenzoic acid derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-phenylbutanehydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-phenylbutanehydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-phenylbutanehydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

2-phenyl-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]butanamide

InChI

InChI=1S/C24H24N2O2/c1-2-23(21-11-7-4-8-12-21)24(27)26-25-17-19-13-15-22(16-14-19)28-18-20-9-5-3-6-10-20/h3-17,23H,2,18H2,1H3,(H,26,27)/b25-17+

InChI Key

SUSGDIYCEMMTOZ-KOEQRZSOSA-N

Isomeric SMILES

CCC(C1=CC=CC=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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